KW

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “KW” refers to the ionization constant of water, denoted as ( K_w ). It is a fundamental concept in chemistry, representing the equilibrium constant for the self-ionization of water. This constant is crucial for understanding the behavior of acids and bases in aqueous solutions.

Vorbereitungsmethoden

The ionization constant of water, ( K_w ), is not synthesized or prepared in the traditional sense like other chemical compounds. Instead, it is a naturally occurring equilibrium constant that can be measured. The value of ( K_w ) is temperature-dependent and can be determined experimentally by measuring the concentrations of hydronium ions (( H_3O^+ )) and hydroxide ions (( OH^- )) in pure water.

Analyse Chemischer Reaktionen

The self-ionization of water is the primary reaction associated with ( K_w ): [ 2H_2O (l) \rightleftharpoons H_3O^+ (aq) + OH^- (aq) ]

This reaction is an equilibrium process where water molecules dissociate into hydronium and hydroxide ions. The equilibrium constant for this reaction is given by: [ K_w = [H_3O+][OH-] ]

At 25°C, the value of ( K_w ) is ( 1.0 \times 10^{-14} ). This value changes with temperature, increasing as the temperature rises. The self-ionization of water is an endothermic process, meaning it absorbs heat, and thus, the equilibrium shifts to produce more ions at higher temperatures.

Wissenschaftliche Forschungsanwendungen

The ionization constant of water, ( K_w ), is fundamental in various scientific fields:

Chemistry: ( K_w ) is essential for understanding acid-base equilibria, calculating pH, and determining the strength of acids and bases.

Biology: The pH of biological fluids is crucial for enzyme activity and metabolic processes. ( K_w ) helps in maintaining the acid-base balance in biological systems.

Medicine: Understanding ( K_w ) is vital for developing pharmaceuticals that require specific pH conditions for stability and efficacy.

Industry: ( K_w ) is used in water treatment processes, where controlling the pH is necessary for removing contaminants and ensuring water quality.

Wirkmechanismus

The mechanism of action of ( K_w ) involves the self-ionization of water molecules. Water, being amphoteric, can act as both an acid and a base. The self-ionization process is represented by the following reaction: [ 2H_2O (l) \rightleftharpoons H_3O^+ (aq) + OH^- (aq) ]

In this reaction, one water molecule donates a proton (acting as an acid) to another water molecule (acting as a base), resulting in the formation of hydronium and hydroxide ions. The equilibrium constant ( K_w ) quantifies the extent of this ionization process.

Vergleich Mit ähnlichen Verbindungen

The ionization constant of water, ( K_w ), is unique to water and does not have direct analogs. similar concepts exist for other solvents, such as the ionization constants for ammonia (( K_b )) and acetic acid (( K_a )). These constants are used to describe the ionization behavior of these solvents in a manner analogous to ( K_w ) for water.

Ammonia (( K_b )): Represents the equilibrium constant for the ionization of ammonia in water.

Acetic Acid (( K_a )): Represents the equilibrium constant for the ionization of acetic acid in water.

While ( K_w ) is specific to water, the principles of equilibrium constants apply broadly to various chemical systems, allowing for the comparison of ionization behaviors across different compounds.

Eigenschaften

IUPAC Name |

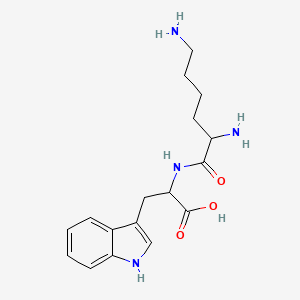

2-(2,6-diaminohexanoylamino)-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c18-8-4-3-6-13(19)16(22)21-15(17(23)24)9-11-10-20-14-7-2-1-5-12(11)14/h1-2,5,7,10,13,15,20H,3-4,6,8-9,18-19H2,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKIPWVMZANZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCCN)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene](/img/structure/B13870997.png)

![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B13871041.png)